molecular formula C17H18FN3O2 B2998871 3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide CAS No. 1259151-17-1

3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide

Cat. No.: B2998871
CAS No.: 1259151-17-1
M. Wt: 315.348
InChI Key: OAJOCTJHNLWWEL-UHFFFAOYSA-N
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Description

3-[(2-Fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide (CAS: 1259151-17-1) is a fluorinated propanamide derivative with a molecular formula of C₁₇H₁₇F₂N₃O₂ and a molecular weight of 333.34 g/mol . Structurally, it features:

  • A central phenyl group substituted at the 3-position with a formamido linkage.
  • A 2-fluoropyridin-4-yl moiety attached to the formamido group.
  • N,N-dimethyl substituents on the propanamide backbone.

Properties

IUPAC Name

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-21(2)16(22)11-14(12-6-4-3-5-7-12)20-17(23)13-8-9-19-15(18)10-13/h3-10,14H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJOCTJHNLWWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1. Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Applications Reference
This compound 2-Fluoropyridin-4-yl formamido, N,N-dimethyl, phenyl High-purity building block; potential in drug discovery due to fluorine-enhanced stability
3-(tert-Butylperoxy)-N,N-dimethyl-3-phenylpropanamide (4a) tert-Butylperoxy group instead of fluoropyridinyl formamido Reactive peroxide intermediate; used in radical-initiated polymer synthesis
N-(3-Amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide 3-Amino-4-fluorophenyl, 2-oxopyridinyl Enhanced solubility due to amino group; explored in kinase inhibition studies
3-(Phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide Phenylsulfonyl, pyran-containing complex side chain Electron-withdrawing sulfonyl group improves pharmacokinetic properties
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide Difluoromethyl on pyridine ring Improved metabolic stability; used in agrochemical intermediates
N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide Formyl group on pyridine ring Reactive precursor for Schiff base synthesis; limited stability in aqueous environments

Critical Analysis of Structural and Functional Differences

Fluorine Substitution Patterns

  • The 2-fluoropyridin-4-yl group in the target compound enhances electronic effects (e.g., dipole interactions) and steric bulk compared to the difluoromethyl group in N-[3-(difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide. This difference may influence target binding affinity, as fluorine positioning alters π-π stacking and hydrogen bonding .
  • In contrast, the 2-oxopyridinyl group in N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide introduces a keto functionality, increasing polarity and aqueous solubility but reducing membrane permeability .

Amide Backbone Modifications

  • The N,N-dimethyl groups in the target compound reduce hydrogen-bonding capacity compared to the N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl) substituent in 3-(phenylsulfonyl)-N-(pyridin-3-yl(...)propanamide. The latter’s complex side chain may enhance selectivity for neurological targets due to improved blood-brain barrier penetration .

Functional Group Reactivity

  • The tert-butylperoxy group in 3-(tert-butylperoxy)-N,N-dimethyl-3-phenylpropanamide confers radical reactivity, making it unsuitable for therapeutic use but valuable in polymer chemistry .
  • The formyl group in N-(3-formyl-4-pyridinyl)-2,2-dimethylpropanamide offers a handle for further derivatization but limits stability under physiological conditions .

Biological Activity

Molecular Formula

  • Chemical Formula : C15_{15}H18_{18}F1_{1}N3_{3}O
  • Molecular Weight : Approximately 275.32 g/mol

Structure

The compound features a fluoropyridine moiety, which is known for enhancing biological activity through interactions with various biological targets. The presence of the formamido group contributes to its ability to participate in hydrogen bonding, which is crucial for binding to target proteins.

Anticancer Properties

Research has indicated that compounds similar to this structure exhibit anticancer properties. For example, derivatives containing pyridine rings have shown effectiveness in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

The proposed mechanism of action involves the compound's ability to interact with specific receptors or enzymes that are pivotal in cancer progression. This interaction can lead to:

  • Inhibition of tumor growth.
  • Induction of apoptosis in malignant cells.
  • Modulation of signaling pathways associated with cancer cell survival.

Case Studies

  • Study on Cell Lines : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours.
  • Animal Models : Preliminary animal studies showed that administration of the compound led to a reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For instance:

  • Matrix Metalloproteinases (MMPs) : Inhibition of MMPs can prevent tumor metastasis.
  • Cyclooxygenase (COX) : COX inhibition is associated with anti-inflammatory effects, which may also contribute to its anticancer activity.

Toxicity and Safety Profile

Initial toxicity studies indicate a favorable safety profile at therapeutic doses, although further investigations are required to fully assess long-term effects and potential side effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAnticancer, Anti-inflammatory
Compound BStructure BAntioxidant, Antimicrobial
Compound CStructure CAntiviral, Antitumor

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